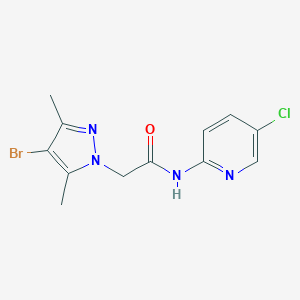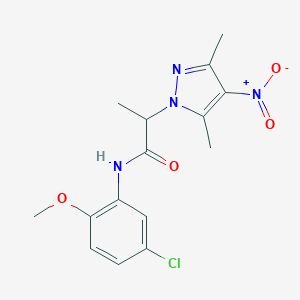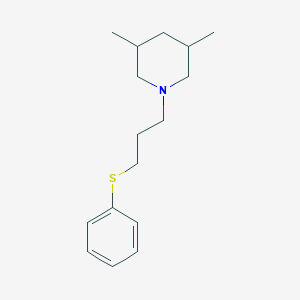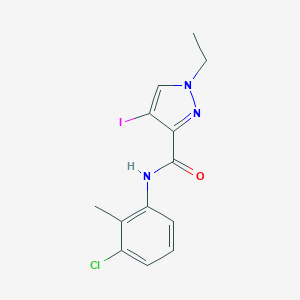![molecular formula C22H27N3O2S B397270 2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B397270.png)
2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core, a piperazine ring, and a tetrahydrobenzothiophene moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes the following steps:
Formation of the Benzamide Core: This involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with 4-methylpiperazine.
Formation of the Tetrahydrobenzothiophene Moiety: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions to form the tetrahydrobenzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or piperazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Propriétés
Formule moléculaire |
C22H27N3O2S |
|---|---|
Poids moléculaire |
397.5g/mol |
Nom IUPAC |
2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C22H27N3O2S/c1-15-7-3-4-8-16(15)20(26)23-21-19(17-9-5-6-10-18(17)28-21)22(27)25-13-11-24(2)12-14-25/h3-4,7-8H,5-6,9-14H2,1-2H3,(H,23,26) |
Clé InChI |
KOLIASHRLPAYPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCN(CC4)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{(E)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea](/img/structure/B397191.png)
![N-{[(2,2-dimethoxyethyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylurea](/img/structure/B397193.png)
![4-[5-Chloro-4-(2-{[3-chloro-2,5-difluoro-6-(4-morpholinyl)-4-pyridinyl]oxy}phenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B397195.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B397196.png)


![2-chloro-10-[3-chloro-5-fluoro-2,6-di(1-piperidinyl)-4-pyridinyl]-10H-phenothiazine](/img/structure/B397203.png)
![N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B397204.png)

![N-[2-[benzyl-[2-(4-methylanilino)-2-oxo-1-pyridin-4-ylethyl]amino]-2-oxoethyl]benzamide](/img/structure/B397209.png)

